molecular formula C13H16N4O4S B4342685 N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE

N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE

Cat. No.: B4342685
M. Wt: 324.36 g/mol
InChI Key: LYVOPAUUYWQLQW-UHFFFAOYSA-N
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Description

N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring, a nitro group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps. One common approach is the reaction of 1-ethyl-1H-pyrazole-3-carbaldehyde with N-methyl-4-nitrobenzenesulfonamide in the presence of a suitable base. The reaction conditions often include solvents like dichloromethane or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are less documented but would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to sulfonic acid derivatives .

Scientific Research Applications

N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-pyrazole-3-carbaldehyde
  • N-methyl-4-nitrobenzenesulfonamide
  • 5-Amino-pyrazoles

Uniqueness

N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4S/c1-3-16-9-8-11(14-16)10-15(2)22(20,21)13-6-4-12(5-7-13)17(18)19/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVOPAUUYWQLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 2
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N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE
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N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 4
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N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 5
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N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 6
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE

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